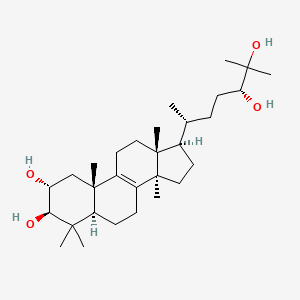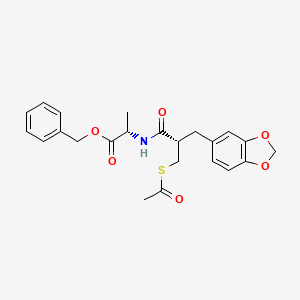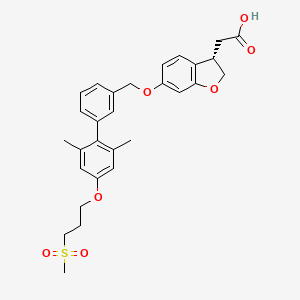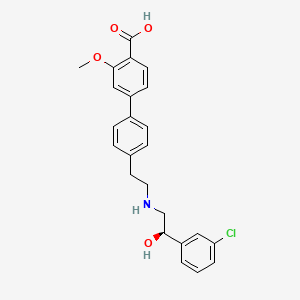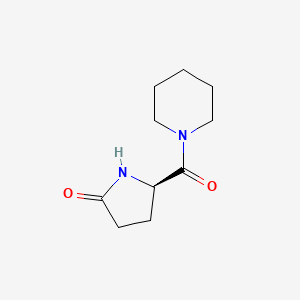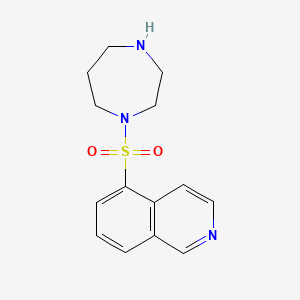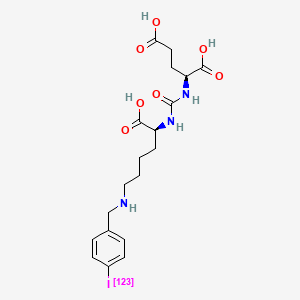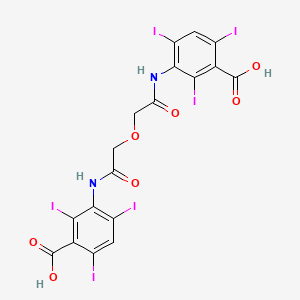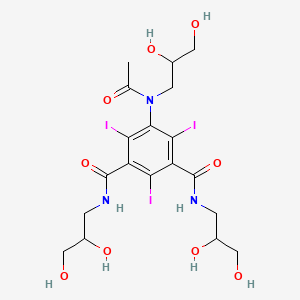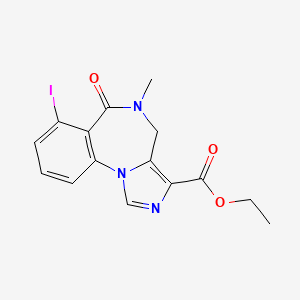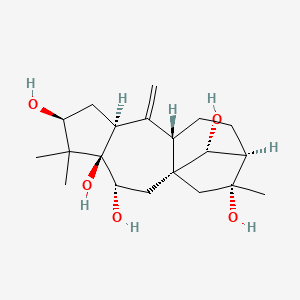
Grayanotoxin II
Vue d'ensemble
Description
Grayanotoxins are highly toxic diterpenoids found in the leaves of several species of the genera Rhododendron, Kalmia, and Leucothoe in the large Ericaceae (heather) family . Grayanotoxin II is one of the most common grayanotoxins .
Synthesis Analysis
The total syntheses of grayanane diterpenoids have been accomplished by only seven groups, which have mainly focused on the same carbon skeleton . The total syntheses feature a Ni-catalyzed α-vinylation of -ketoester to construct a bicyclo β [3.2.1]octane ring system, an intramolecular Pauson – Khand reaction of enyne to construct a 7/5-bicyclic ring system, a biomimetic 1,2-rearrangement of grayanane-type 5/7/6/5 skeleton to generate .
Molecular Structure Analysis
The crystal and molecular structure of a grayanotoxin derivative, iso-grayanotoxin II, is presented . The molecule has a pentacyclic structure consisting of two five-membered, one six-membered, one seven-membered, and one three-membered rings .
Chemical Reactions Analysis
Irradiation of grayanotoxin II tetraacetate with UV light in the presence of lead tetraacetate in benzene afforded 1-epi-grayanol A pentaacetate in high yield .
Applications De Recherche Scientifique
Biological and Toxicological Insights
Research has delved into the toxicological aspects of grayanotoxins, particularly grayanotoxin II, highlighting their dual nature as both potentially medicinal and poisonous compounds. These toxins, when ingested in significant amounts through sources like honey or plant materials, can lead to intoxication characterized by cardiovascular disturbances among other symptoms. The mode of action involves their interaction with sodium ion channels, placing them in a partially open state, which contributes to the manifestation of symptoms such as hypotension and various rhythm disorders including bradycardia and atrial fibrillation (Šramková & Kačániová, 2020; Gami & Dhakal, 2017).
Environmental and Ecological Considerations
Grayanotoxin II's role extends beyond its direct impact on human health, influencing ecological dynamics and water quality. The presence of grayanotoxins in aquatic ecosystems, produced by cyanobacteria during blooms, poses a risk not only to human health but also affects biodiversity and the quality of water bodies. The ecological implications of these toxins, their bioaccumulation, and their effects on aquatic animals underline the need for comprehensive management strategies to mitigate their impact (Corbel, Mougin, & Bouaïcha, 2014; Ferrão-Filho & Kozlowsky-Suzuki, 2011).
Orientations Futures
The bioinspired total syntheses of six grayanane diterpenoids with three distinct carbon skeletons: grayanotoxins II/III, kalmanol, and rhodomollacetals A–C were disclosed . Among them, the total syntheses of rhodomollacetals AC were achieved for the first time . This work aims at providing a critical perspective on grayanane synthesis, highlighting the advantages and downsides of each strategy, as well as the challenges remaining to be tackled .
Propriétés
IUPAC Name |
(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15+,16+,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOQZUCOGXIEQR-LXFHFZRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Grayanotoxin II | |
CAS RN |
4678-44-8 | |
| Record name | Grayanotoxin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004678448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GRAYANOTOXIN II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W0JHP62TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



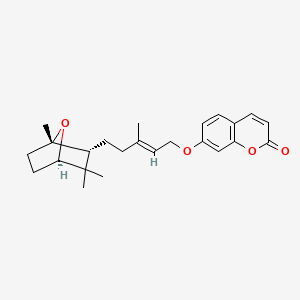
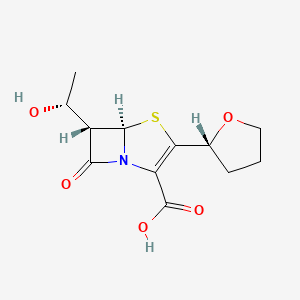
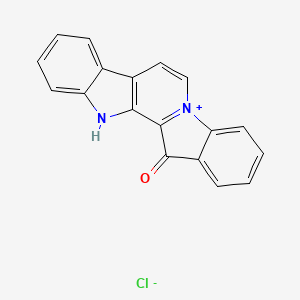
![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)
